5alpha-Dihydrocorticosterone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5alpha-Dihydrocorticosterone is formed from corticosterone by the reduction across the C4-C5 double bond . The enzyme 5alpha-reductase catalyzes this reduction, converting corticosterone into this compound .
Industrial Production Methods: The industrial production of this compound typically involves the use of microbial or enzymatic processes to achieve the reduction of corticosterone. These methods are preferred due to their efficiency and specificity in producing the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5alpha-Dihydrocorticosterone undergoes various chemical reactions, including:
Reduction: The compound can be reduced further to form other derivatives.
Substitution: Various functional groups can be substituted on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Products include various oxidized derivatives of this compound.
Reduction: Further reduced steroids.
Substitution: Substituted steroids with different functional groups.
Scientific Research Applications
5alpha-Dihydrocorticosterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its role in the central nervous system and its effects on brain function.
Medicine: Investigated for its potential therapeutic effects and its role in various physiological processes.
Industry: Utilized in the production of steroid-based pharmaceuticals and other related products.
Mechanism of Action
5alpha-Dihydrocorticosterone exerts its effects by interacting with glucocorticoid receptors in the body. It influences various molecular targets and pathways, including those involved in stress response, immune function, and metabolism . The compound’s central depressant effects are mediated through its action on the central nervous system, where it modulates neurotransmitter activity and synaptic plasticity .
Comparison with Similar Compounds
- Tetrahydrocorticosterone
- 5alpha-Dihydroprogesterone
- Dihydrodeoxycorticosterone
- Tetrahydrodeoxycorticosterone
- Allopregnanolone
Comparison: 5alpha-Dihydrocorticosterone is unique due to its specific biosynthesis from corticosterone and its distinct effects on the central nervous system. While similar compounds like 5alpha-Dihydroprogesterone and Allopregnanolone also have neuroactive properties, this compound’s specific interaction with glucocorticoid receptors and its role in modulating long-term potentiation set it apart .
Properties
IUPAC Name |
(5S,8S,9S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-17,19,22,24H,3-11H2,1-2H3/t12-,14-,15-,16+,17-,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTOFMJLOGMZRN-DYWNTJRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952235 | |
Record name | 11,21-Dihydroxypregnane-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298-25-9 | |
Record name | Dihydrocorticosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Dihydrocorticosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11,21-Dihydroxypregnane-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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